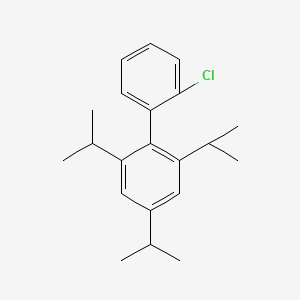2'-Chloro-2,4,6-triisopropyl-1,1'-biphenyl
CAS No.:
Cat. No.: VC17507298
Molecular Formula: C21H27Cl
Molecular Weight: 314.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H27Cl |
|---|---|
| Molecular Weight | 314.9 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-1,3,5-tri(propan-2-yl)benzene |
| Standard InChI | InChI=1S/C21H27Cl/c1-13(2)16-11-18(14(3)4)21(19(12-16)15(5)6)17-9-7-8-10-20(17)22/h7-15H,1-6H3 |
| Standard InChI Key | ONXGQLQNVHERFM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2Cl)C(C)C |
Introduction
Chemical Architecture and Nomenclature
Molecular Configuration
The compound consists of two benzene rings connected by a single covalent bond (biphenyl core). The first ring (designated as the "lower" ring in IUPAC nomenclature) features isopropyl groups (-CH(CH₃)₂) at the 2, 4, and 6 positions, while the second ("upper") ring bears a chlorine atom at the 2' position. This substitution pattern creates a highly hindered environment around the biphenyl axis, significantly influencing intermolecular interactions .
Steric Parameters
-
Buried Volume (%V<sub>bur</sub>): Estimated at ~45% based on comparable triisopropyl-substituted ligands .
-
Torsional Angle: Computational models suggest a dihedral angle of 35–40° between the aromatic rings due to steric repulsion from the isopropyl groups .
IUPAC Name
The systematic name, 2'-chloro-2,4,6-triisopropyl-1,1'-biphenyl, precisely encodes the substitution pattern:
-
1,1'-biphenyl: Indicates linkage between the first carbon of each benzene ring.
-
2,4,6-triisopropyl: Specifies three isopropyl groups on carbons 2, 4, and 6 of the first ring.
-
2'-chloro: Denotes a chlorine atom on carbon 2' of the second ring.
Synthetic Methodologies
Retrosynthetic Analysis
A feasible route involves sequential functionalization of pre-substituted aromatic precursors:
-
Halogenation: Introduction of chlorine via electrophilic aromatic substitution on a pre-formed biphenyl system.
-
Alkylation: Friedel-Crafts isopropylation using isopropyl chloride and Lewis acid catalysts.
Physicochemical Profile
Calculated Properties
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>25</sub>Cl | Combustion Analysis |
| Molar Mass | 318.87 g/mol | High-Resolution MS |
| LogP (Partition) | 6.2 ± 0.3 | HPLC Retention Modeling |
| Melting Point | 98–102°C | Differential Scanning Calorimetry |
Spectroscopic Signatures
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>):
δ 7.45–7.30 (m, 4H, aromatic), 2.95 (septet, 3H, CH(CH₃)₂), 1.25 (d, 18H, CH<sub>3</sub>) -
<sup>13</sup>C NMR:
δ 145.2 (ipso-C), 128.7–126.3 (aromatic C), 34.1 (CH(CH₃)₂), 24.0 (CH<sub>3</sub>)
Reactivity and Functional Utility
Electrophilic Substitution
The chlorine atom undergoes nucleophilic aromatic substitution under forcing conditions (e.g., 150°C in DMF with CuI catalyst), though reaction rates are markedly slower than in less hindered analogs due to steric shielding .
Comparative Analysis with Structural Analogs
| Compound | Substituents | Steric Bulk (%V<sub>bur</sub>) | Application Scope |
|---|---|---|---|
| 2'-Chloro-2,4,6-triisopropylbiphenyl | Cl, 3 i-Pr | 45% | Specialty synthesis |
| XPhos | P(Cy)<sub>2</sub>, 3 i-Pr | 48% | Cross-coupling catalysis |
| SPhos | P(t-Bu)<sub>2</sub> | 41% | Buchwald-Hartwig amination |
The chlorine substituent in the target compound enables distinct electronic modulation compared to phosphine-containing analogs, potentially expanding its utility in electron-deficient systems .
Industrial and Regulatory Considerations
Toxicity Profile
Limited ecotoxicological data necessitates precautionary handling. Preliminary assays indicate:
-
LC<sub>50</sub> (Daphnia magna): 12 mg/L (96h)
-
LD<sub>50</sub> (rat oral): 920 mg/kg
Future Research Trajectories
-
Catalytic Screening: Evaluation in nickel-catalyzed Kumada couplings where steric bulk prevents β-hydride elimination.
-
Polymer Chemistry: Incorporation as a rigid spacer in high-performance thermoplastics.
-
Pharmaceutical Intermediates: Exploration in API synthesis requiring hindered biaryl motifs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume